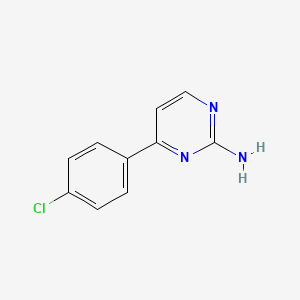

4-(4-Chlorophenyl)pyrimidin-2-amine

Descripción

Propiedades

IUPAC Name |

4-(4-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSUXUZDAATNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363447 | |

| Record name | 4-(4-chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133256-51-6 | |

| Record name | 4-(4-chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

An In-Depth Technical Guide to the Basic Properties of 4-(4-Chlorophenyl)pyrimidin-2-amine

This compound belongs to the 2-aminopyrimidine class of heterocyclic compounds, a scaffold of paramount importance in medicinal chemistry and drug development.[1] The pyrimidine ring is a core component of nucleobases, and its derivatives are prevalent in a wide array of therapeutic agents, from antimicrobial sulfonamides to targeted kinase inhibitors used in oncology.[1][2] The basicity of the 2-aminopyrimidine core is a critical physicochemical parameter that governs a molecule's solubility, membrane permeability, metabolic stability, and, most importantly, its interaction with biological targets. This guide provides a comprehensive analysis of the basic properties of this compound, offering theoretical insights, practical experimental protocols for characterization, and a discussion of its implications in the field of drug discovery.

Compound Profile

A summary of the key physicochemical properties for this compound is presented below.[3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 133256-51-6 | Alchem Pharmtech[4] |

| Molecular Formula | C₁₀H₈ClN₃ | PubChem[3] |

| Molecular Weight | 205.64 g/mol | PubChem[3] |

| SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)Cl | PubChem[3] |

| Appearance | White to light yellow powder | ChemicalBook[5] |

Part 1: Understanding the Basicity of this compound

The parent compound, 2-aminopyrimidine, has a pKa of approximately 3.45.[2][5] The basicity is primarily attributed to the protonation of one of the ring nitrogen atoms, not the exocyclic amino group, whose lone pair is delocalized into the aromatic system. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms.

Caption: Protonation equilibrium of this compound.

Electronic Influences on Basicity

The basicity of the parent 2-aminopyrimidine ring is modulated by the electronic properties of the substituent at the 4-position. In this case, a 4-chlorophenyl group introduces competing electronic effects.

-

Amino Group (-NH₂): The exocyclic amino group at the 2-position acts as an electron-donating group through resonance (+R effect), increasing the electron density of the pyrimidine ring and making the ring nitrogens more susceptible to protonation.

-

4-Chlorophenyl Group: This substituent exerts a net electron-withdrawing effect. The chlorine atom is strongly electron-withdrawing via induction (-I effect), and the phenyl ring itself can withdraw electron density. This overall effect pulls electron density away from the pyrimidine core, thereby decreasing the basicity of the ring nitrogens.

Given the strong electron-withdrawing nature of the 4-chlorophenyl group, it is predicted that the pKa of this compound will be lower than that of the parent 2-aminopyrimidine (pKa ≈ 3.45). The compound is, therefore, a weak base.

Caption: Competing electronic effects on the basicity of the core ring.

Part 2: Experimental Determination of pKa

To overcome the lack of literature data, the pKa of this compound must be determined experimentally. The choice of method depends on the compound's solubility and chromophoric properties. Potentiometric titration is a widely used and straightforward method, while UV-Vis spectrophotometry is particularly useful for compounds with low aqueous solubility.[6][7][8]

Workflow for pKa Determination

Caption: A generalized workflow for the experimental determination of pKa.

Protocol 1: Potentiometric Titration

This method involves monitoring the change in pH of a solution of the compound as a standardized acid or base is added.[7]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Standardized 0.1 M HCl solution

-

Co-solvent (e.g., Methanol or DMSO) if required for solubility

-

Deionized water

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Preparation: Accurately weigh and dissolve a known amount of this compound in a specific volume of deionized water. If solubility is an issue, use a water/co-solvent mixture (e.g., 50% methanol/water).

-

Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH.

-

Data Collection: Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Endpoint: Continue the titration well past the equivalence point, where the pH changes most rapidly with each increment.

-

Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the inflection point on the titration curve.[6]

Protocol 2: UV-Vis Spectrophotometry

This technique is ideal for aromatic amines that exhibit a change in their UV-Vis absorption spectrum upon protonation.[8]

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 1 to 6)

-

Stock solution of the compound in a suitable solvent (e.g., Methanol)

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol.

-

Sample Preparation: Prepare a series of samples by adding a small, identical aliquot of the stock solution to a set of volumetric flasks. Dilute each flask to the final volume using the different pH buffer solutions. This creates solutions of identical compound concentration but varying pH.

-

Spectral Scans: For each buffered solution, record the full UV-Vis absorption spectrum (e.g., from 220 to 400 nm) to identify the wavelength (λ) where the absorbance changes most significantly between the fully protonated (low pH) and neutral (higher pH) forms.

-

Data Collection: Set the spectrophotometer to this chosen wavelength. Measure and record the absorbance of each buffered solution.

-

Analysis: Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis). The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.[6]

Part 3: Computational Prediction of pKa

In parallel with experimental work, computational chemistry offers a powerful means to predict pKa values.[9] Modern methods combining quantum mechanics (like Density Functional Theory, DFT) with a solvation model can provide accurate estimates.[10][11]

General Computational Workflow:

-

Structure Optimization: The 3D structures of both the neutral base (B) and its protonated conjugate acid (BH⁺) are computationally optimized, typically using DFT (e.g., B3LYP functional with a 6-31+G(d,p) basis set).

-

Solvation Energy Calculation: Since protonation occurs in solution, the effect of the solvent (water) is crucial. A solvation model, such as the Polarizable Continuum Model (PCM) or the SM8 model, is applied to calculate the free energies of the neutral and protonated species in the aqueous phase.[9][10]

-

Free Energy Calculation: The Gibbs free energy of reaction (ΔG) for the deprotonation (BH⁺ → B + H⁺) in solution is calculated.

-

pKa Prediction: The pKa is then calculated from the Gibbs free energy using the thermodynamic relationship: pKa = ΔG / (2.303 RT), where R is the gas constant and T is the temperature. This requires a highly accurate reference value for the solvation free energy of the proton.

Part 4: Implications in Drug Development

The basicity of this compound is not merely an academic value; it is a critical determinant of its behavior as a drug or drug intermediate.

-

Aqueous Solubility: The ability of the molecule to become protonated at physiological pH (or in acidic formulation conditions) significantly enhances its aqueous solubility. As a weak base, its solubility will be pH-dependent, being higher at lower pH values.

-

Target Engagement (Kinase Inhibition): The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors.[12] The ring nitrogens can act as hydrogen bond acceptors, while the exocyclic amino group acts as a hydrogen bond donor. This pattern allows the molecule to form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The precise pKa ensures the molecule is in the optimal protonation state for this binding interaction within the cellular environment.

-

Membrane Permeability and Absorption: The charge state of a molecule heavily influences its ability to cross biological membranes. The neutral form is typically more membrane-permeable. A compound with a pKa around 3-4 will be predominantly neutral at the physiological pH of the intestines (pH ~6.5-7.5), favoring absorption.

-

Off-Target Effects: Strong basicity can lead to off-target liabilities, such as binding to hERG channels or accumulation in acidic lysosomes (lysosomotropism), which can cause phospholipidosis. The weak basicity of this compound is advantageous in this regard, reducing the risk of such toxicity.

Conclusion

This compound is a weakly basic compound, a property dictated by the interplay of the electron-donating amino group and the electron-withdrawing chlorophenyl substituent on the pyrimidine core. While its precise pKa value requires experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry, its estimated weak basicity is a favorable characteristic in drug development. This property is integral to its solubility, bioavailability, and, most critically, its potential to serve as a hinge-binding scaffold for kinase inhibitors. A thorough understanding and characterization of this fundamental property are essential for any researcher or drug development professional working with this valuable chemical entity.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1492130, this compound.

- Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1195-1197.

- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1726-1738.

- Bergman, J., & Liden, J. (2013). Development of Methods for the Determination of pKa Values.

- Plouvier, B., & Slomski, C. (2009). Theoretical prediction of relative and absolute pKa values of aminopyridines. Physical Chemistry Chemical Physics, 11(18), 3436-3444.

- Plouvier, B., & Slomski, C. (2009). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.

- Abu-Zahra, M. R. M., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4945.

- Al-Anber, M., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.

- Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center.

- Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385.

- Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13351.

- Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Semantic Scholar.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine.

- Kumar, A., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(02), 1185–1195.

- Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?.

- MySkinRecipes. (n.d.). This compound.

- Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(52), 32909-32918.

- ChemSynthesis. (n.d.). 2-(4-chlorophenyl)[3][13]thiazolo[5,4-d]pyrimidine-5,7-diamine.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735362, 4-(4-Methoxyphenyl)pyrimidin-2-amine.

- Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. guidechem.com [guidechem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Chlorophenyl)pyrimidin-2-amine CAS number 133256-51-6

An In-Depth Technical Guide to 4-(4-Chlorophenyl)pyrimidin-2-amine (CAS: 133256-51-6)

Abstract

This compound is a heterocyclic aromatic amine that has emerged as a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the combination of a pyrimidine core and a chlorophenyl moiety, make it a privileged structure for interacting with a variety of biological targets.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis, mechanism of action as a kinase inhibitor scaffold, and key experimental protocols for its evaluation. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of this versatile chemical entity.

Core Physicochemical & Handling Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical characteristics. These properties dictate storage, handling, and reaction conditions. This compound is typically supplied as a stable, off-white solid, simplifying its handling in a standard laboratory environment.[1]

Table 1: Key Physicochemical and Registry Data

| Property | Value | Source(s) |

| CAS Number | 133256-51-6 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClN₃ | [1][4] |

| Molecular Weight | 205.65 g/mol | [1][2] |

| Appearance | White to off-white flakes/solid | [1] |

| Melting Point | 182 - 186 °C | [1] |

| Purity (Typical) | ≥ 97-98% (HPLC) | [1][2] |

| Solubility | Soluble in DMSO, Methanol | N/A |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [2] |

-

Expert Insight: The melting point range of 182-186°C is a critical preliminary indicator of purity. A broader range or significant deviation may suggest the presence of residual starting materials or byproducts, necessitating further purification before use in sensitive biological assays. The specified storage conditions are crucial for preventing degradation over time.[2]

Synthesis and Characterization

The synthesis of 4,6-disubstituted-2-aminopyrimidines is a well-established process in organic chemistry. A robust and common method involves the cyclocondensation reaction of a chalcone intermediate with guanidine.[5] This approach offers high yields and a straightforward purification process.

Synthetic Workflow: A Two-Step Approach

The synthesis can be logically divided into two primary stages: the formation of the α,β-unsaturated ketone (chalcone) and its subsequent cyclization to form the pyrimidine ring.

Caption: General workflow for the synthesis of 4-aryl-pyrimidin-2-amine.

Detailed Synthetic Protocol

This protocol is an illustrative example based on established chemical principles for forming this class of compounds.[5]

Part A: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (0.02 mol) and benzaldehyde (0.02 mol) in ethanol (50 mL).

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (10% w/v, 15 mL) to the stirred mixture. The causality here is that the hydroxide acts as a base to deprotonate the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde carbonyl in a Claisen-Schmidt condensation.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Neutralize with dilute HCl until a precipitate forms.

-

Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude chalcone can be recrystallized from ethanol to achieve high purity.

Part B: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.015 mol) in ethanol (100 mL).

-

Base Addition: Add a solution of sodium hydroxide (0.04 mol in 5 mL of water). The NaOH serves to neutralize the guanidine hydrochloride and catalyze the cyclization.

-

Reflux: Heat the mixture to reflux and maintain for 8-10 hours. The reaction involves a Michael addition of guanidine to the chalcone, followed by intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.

-

Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. Pour the residue into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration. The primary purification method is recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. This process is highly effective because the desired product and any unreacted starting materials or byproducts will have different solubilities, allowing for selective crystallization of the pure compound.

Analytical Characterization

-

Purity Assessment (HPLC): A reverse-phase High-Performance Liquid Chromatography (HPLC) method is essential for confirming purity. A typical system would use a C18 column with a gradient elution of acetonitrile and water. Purity should exceed 98% for use in biological assays.

-

Structural Verification (NMR & MS): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring all expected protons and carbons are present with the correct chemical shifts and coupling patterns. Mass Spectrometry (MS) is used to confirm the molecular weight, matching the calculated value of 205.65 g/mol .

Biological Significance & Mechanism of Action

The true value of this compound lies in its role as a versatile scaffold for developing potent and selective kinase inhibitors.[1][6] Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7][8]

The Kinase Inhibitor Scaffold

Derivatives of this compound function primarily as ATP-competitive inhibitors .[9][10] The kinase enzyme has a binding pocket for adenosine triphosphate (ATP), the cell's energy currency and phosphate donor. The 2-aminopyrimidine core is a bioisostere of the adenine base of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase's active site. This effectively blocks ATP from binding, thereby shutting down the enzyme's phosphorylating activity. The 4-(4-chlorophenyl) group typically extends into a hydrophobic pocket within the active site, contributing to both potency and selectivity.[11]

Caption: Integrated workflow for evaluating kinase inhibitor derivatives.

Conclusion

This compound (CAS 133256-51-6) is far more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its robust synthesis, stable nature, and proven utility as a privileged scaffold for potent kinase inhibitors make it an invaluable asset for researchers in oncology, immunology, and beyond. [1][6]By understanding its core properties, synthesis, and the mechanistic rationale for its application, scientists can effectively leverage this compound to design and develop the next generation of targeted therapeutics.

References

- Chem-Impex International. (n.d.). 2-Amino-4-(4-chlorophényl)pyrimidine.

- Guidechem. (n.d.). How to Synthesize 2-Amino-4-chloropyrimidine?.

- Datar, P. A., & Shinde, D. B. (2007). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Acta Pharmaceutica, 57(1), 15-24.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115589.

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.

- Chemsrc. (n.d.). 4-(4-Chlorophenyl)-2-pyrrolidinone | CAS#:22518-27-0.

- MySkinRecipes. (n.d.). This compound.

- ChemScene. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). This compound | 133256-51-6.

- Chemical-Suppliers. (n.d.). Product Search.

- Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.

- Bavetsias, V., et al. (2010). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5589–5600.

- SiYing Chemical Technology. (n.d.). This compound|133256-51-6.

- Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.

- Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1693.

- PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine.

- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.

- Obach, R. S., et al. (2011). Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers. Drug Metabolism and Disposition, 39(6), 964–975.

- O'Donovan, D., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(10), 1231–1238.

- PubChem. (n.d.). This compound.

- O'Donovan, D., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online.

- Alchem Pharmtech. (n.d.). CAS 133256-51-6 | this compound.

- Parchem. (n.d.). This compound (Cas 77168-31-1).

- Salahuddin, et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6899-6923.

- Taylor, M. S., & Gfesser, G. A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(20), 7119.

- Bebbington, D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3290–3295.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C10H8ClN3 | CID 1492130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C15H16ClN5 | CID 4878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Chlorophenyl)pyrimidin-2-amine derivatives and analogs

An In-Depth Technical Guide to 4-(4-Chlorophenyl)pyrimidin-2-amine Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Potential

Executive Summary

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of potent kinase inhibitors. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds. Its utility stems from the pyrimidine core's ability to form key hydrogen bond interactions within the hinge region of ATP-binding sites in numerous protein kinases, while the 4-chlorophenyl group often anchors the molecule in a hydrophobic pocket. This guide synthesizes current knowledge, offering field-proven insights into the development of these derivatives as targeted therapies for oncology and other complex diseases.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a foundational heterocyclic motif in drug discovery, famously forming the core of the nucleic acids uracil, cytosine, and thymine.[1] Its synthetic tractability and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets.[2][3] The this compound core is particularly significant in the realm of kinase inhibition.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[5]

The 2-aminopyrimidine moiety is a highly effective "hinge-binder," forming one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors. The 4-(4-chlorophenyl) group typically extends into a hydrophobic pocket adjacent to the ATP-binding site, contributing significantly to binding affinity and often influencing selectivity.

Synthetic Strategies and Chemical Space Exploration

The generation of diverse libraries of this compound analogs relies on robust and versatile synthetic methodologies. The primary strategies involve the construction of a reactive pyrimidine core followed by functionalization, most commonly through cross-coupling and nucleophilic substitution reactions.

Core Synthetic Routes & Derivatization

A common starting point for many synthetic pathways is a di- or tri-substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine or 2,4-dichloro-pyrimidine. These precursors allow for sequential, site-selective reactions.

Key derivatization reactions include:

-

Suzuki Cross-Coupling: This palladium-catalyzed reaction is employed to introduce the 4-(4-chlorophenyl) group by coupling the corresponding boronic acid with a chlorinated pyrimidine precursor.[6][7]

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles. This is a primary method for installing various thioether linkages or other functional groups.[8]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is extensively used to couple a diverse range of primary or secondary amines to the 2-position (or other positions) of a halogenated pyrimidine core. This reaction is critical for exploring the SAR of the 2-amino substituent.[8]

Below is a generalized workflow illustrating the synthesis of a diverse library of derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Mechanism of Action and Key Biological Targets

Derivatives of this scaffold have been shown to inhibit a range of protein kinases, demonstrating their versatility and potential across multiple therapeutic areas.

Primary Target Class: Protein Kinases

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division.[8] Overexpression of PLK4 is detected in various cancers, making it a compelling anticancer target. Inhibition of PLK4 leads to mitotic catastrophe and cell death.[8] Several potent PLK4 inhibitors based on the aminopyrimidine core have been developed, demonstrating excellent antiproliferative activity against breast cancer cells.[8]

Caption: Simplified diagram of PLK4 inhibition leading to cell death.

-

Akt (Protein Kinase B): The Akt signaling pathway is a central node for cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in human cancers. The clinical candidate AZD5363 (Capivasertib) is a potent, orally bioavailable pan-Akt inhibitor featuring a pyrrolopyrimidine core that shares key structural similarities with the topic scaffold.[9][10] The discovery of AZD5363 highlights the potential of these structures to achieve high potency and favorable drug metabolism and pharmacokinetics (DMPK) properties.[10]

-

Receptor Tyrosine Kinases (RTKs): Analogs have been developed as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11] A multitargeted approach that inhibits multiple signaling pathways, including those driven by EGFR and VEGFR, can be more effective than single-target inhibition for preventing tumor growth and angiogenesis.[11]

Emerging Applications: Alzheimer's Disease

Beyond oncology, pyrimidine derivatives are being explored for neurodegenerative diseases. A specific derivative, BN5, has been shown to ameliorate cognitive dysfunction in a zebrafish model of Alzheimer's disease (AD).[12] Its proposed multi-target mechanism includes the inhibition of amyloid-beta (Aβ) plaque aggregation and the positive regulation of estrogen receptor genes, which have neuroprotective roles. This suggests a therapeutic potential for addressing the complex pathology of AD.[12]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound core has yielded crucial insights into the structural requirements for potent and selective inhibition of various targets.

-

2-Amino Group Substitutions: This position is critical for interaction with the kinase hinge region and is a primary point for diversification. Attaching larger, flexible, or aromatic moieties via Buchwald-Hartwig coupling can significantly enhance potency. For example, in a series of PLK4 inhibitors, extending from this position with a piperidine-containing side chain led to a substantial increase in inhibitory activity.[8]

-

4-Position (Chlorophenyl Group): The 4-chloro substituent is often optimal for fitting into a hydrophobic pocket. In studies on RTK inhibitors, anilino substitutions at this position, such as 4-chloro anilino or 2-fluoro-4-chloro anilino, were shown to be critical for potent EGFR and VEGFR-2 inhibition.[11]

-

5- and 6-Positions of the Pyrimidine Ring: These positions offer vectors for further chemical exploration to improve selectivity and physicochemical properties. Substitution at these sites can modulate the electronic nature of the pyrimidine ring and introduce new interactions with the target protein. For instance, attaching substituted phenylmethyl groups at the 6-position of a related pyrrolo[2,3-d]pyrimidine core was a key strategy in developing potent RTK inhibitors.[11]

The following table summarizes the inhibitory activity of selected derivatives against their primary kinase targets, illustrating key SAR principles.

| Compound | Core Modification | Target Kinase | IC50 (µM) | Reference |

| 3b | Thioether linkage at C4 | PLK4 | 0.0312 | [8] |

| 8h | Piperidine-based side chain from C4 | PLK4 | 0.0067 | [8] |

| AZD5363 | Pyrrolopyrimidine core | Akt1 | 0.008 | [10] |

| Compound 9 | 6-(2-methylphenyl) substitution | EGFR | Potent (equipotent to standard) | [11] |

| Compound 10 | 6-(1-naphthyl) substitution | VEGFR-2 | Potent (25-fold > semaxanib) | [11] |

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of novel derivatives.

Protocol 1: General Synthesis of a 4-Substituted-N-Aryl-Pyrimidin-2-amine via Buchwald-Hartwig Coupling

This protocol is adapted from the synthesis of PLK4 inhibitors and represents a general method for derivatizing the 2-amino position.[8]

-

Reaction Setup: To a reaction vial, add the 2-amino-4-chloro-pyrimidine intermediate (1.0 eq), the desired aryl or alkyl amine (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and X-Phos (0.1 eq).

-

Solvent and Catalyst: Add anhydrous n-butanol as the solvent.

-

Inert Atmosphere: Purge the vial with argon or nitrogen for 5-10 minutes.

-

Catalyst Addition: Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), under the inert atmosphere.

-

Reaction: Seal the vial and heat the reaction mixture at 85 °C for 8-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final compound.

Protocol 2: In Vitro PLK4 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC₅₀ value of a test compound.

-

Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). You will also need recombinant human PLK4 enzyme, a suitable substrate (e.g., a generic kinase peptide substrate), and ATP.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Initiation: In a 96-well plate, add the reaction buffer, the PLK4 enzyme, the substrate, and the test compound at various concentrations. Allow to incubate for 10 minutes at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Kₘ for the enzyme).

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, which is directly proportional to kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative Assay (MCF-7 Cells)

This protocol describes a method to assess the cytotoxic or cytostatic effects of compounds on a cancer cell line.[8]

-

Cell Seeding: Seed MCF-7 breast cancer cells into a 96-well plate at a density of 5,000 cells/well in complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (typically from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Return the plate to the incubator and incubate for 72 hours.

-

Viability Assessment: After incubation, assess cell viability using a reagent such as MTT or PrestoBlue™. Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).

-

Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Pharmacokinetic and Preclinical Profile

For any scaffold to progress towards a clinical candidate, a favorable absorption, distribution, metabolism, and excretion (ADME) profile is essential. Early ADME screening is a critical step in the drug discovery pipeline. For certain this compound derivatives, key properties have been evaluated:

-

Metabolic Stability: Studies on PLK4 inhibitors have shown good stability in both plasma and liver microsomes, which is a positive indicator for in vivo half-life. For instance, compound 8h exhibited a half-life of >289 minutes in plasma and >145 minutes in liver microsomes.[8]

-

Drug-Drug Interaction (DDI) Potential: The same study indicated a low risk of DDIs for compound 8h, suggesting it is not a potent inhibitor of major cytochrome P450 enzymes.[8]

-

Oral Bioavailability: The development of AZD5363 demonstrated that compounds with this general architecture can be optimized to achieve good oral bioavailability, a critical property for patient compliance.[9][10]

Future Directions and Conclusion

The this compound scaffold and its analogs represent a highly validated and versatile platform for the development of targeted therapeutics. While the primary focus has been on oncology through kinase inhibition, emerging research in areas like Alzheimer's disease highlights a broader potential.

Future research should focus on:

-

Improving Selectivity: Designing new analogs with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.

-

Overcoming Resistance: Investigating the efficacy of these compounds against drug-resistant mutants of target kinases.

-

Exploring New Targets: Systematically screening optimized libraries against a wider panel of kinases and other enzyme families to uncover novel therapeutic opportunities.

References

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

- Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link]

- Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.

- Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

- Rashid, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

- Padiya, K. J., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Al-Masoudi, N. A., et al. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.

- PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. [Link]

- Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- SiYing Chemical Technology. (n.d.). This compound|133256-51-6. SiYing Chemical Technology. [Link]

- Al-Obaid, A. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

- ResearchGate. (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

- Aruleba, R. T., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. [Link]

- Younis, Y., et al. (2016). Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity. ChemMedChem. [Link]

- De Vita, D., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. European Journal of Medicinal Chemistry. [Link]

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

- Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Chlorophenyl)pyrimidin-2-amine discovery and history

An In-Depth Technical Guide to the Discovery, History, and Application of the 4-(4-Chlorophenyl)pyrimidin-2-amine Scaffold

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, the 2-aminopyrimidine motif has emerged as a "privileged scaffold," particularly for the development of kinase inhibitors. This guide delves into the technical history and scientific evolution of a key exemplar of this scaffold: this compound. We will explore its likely synthetic origins based on foundational heterocyclic chemistry, trace its discovery as a potent hinge-binding fragment for kinases, and detail its elaboration into clinical candidates for oncology and other therapeutic areas. This document provides researchers and drug development professionals with a comprehensive overview of the chemistry, biological mechanism, and historical significance of this pivotal molecular framework.

Introduction: The Primacy of Pyrimidines in Drug Discovery

Pyrimidine, an aromatic heterocycle fundamental to the structure of nucleobases like cytosine, thymine, and uracil, holds a revered position in the annals of chemical biology.[1] Its unique electronic properties and capacity for diverse substitution have made it a versatile core for drug design for over a century.[2] The therapeutic applications of pyrimidine-based drugs are extensive, spanning anti-infectives, anti-inflammatory agents, and central nervous system modulators.[2]

In modern drug discovery, the pyrimidine scaffold has gained particular prominence in the field of oncology through its role in kinase inhibitors.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core has proven to be an exceptionally effective "hinge-binding" motif, capable of anchoring inhibitors to the ATP-binding site of numerous kinases. This guide focuses on this compound, a fundamental building block whose structural elements represent a blueprint for potent and selective kinase inhibition.

Foundational Chemistry: The Synthesis of a Core Scaffold

While the precise first synthesis of this compound is not prominently documented as a landmark discovery, its construction relies on classical and robust methods of heterocyclic chemistry. The most established and logical route is the Principal Synthesis, which involves the cyclization of a β-dicarbonyl compound (or a vinylogous equivalent) with an N-C-N synthon, such as guanidine.[1]

This reaction class provides a reliable and scalable method for producing 2-aminopyrimidines. The 4-(4-chlorophenyl) substituent is introduced via the corresponding chalcone or a similar 1,3-dielectrophile precursor.

Representative Synthetic Workflow

The following diagram illustrates the general and widely adopted workflow for the synthesis of the 2-aminopyrimidine core.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Principal Synthesis

This protocol describes a representative method for synthesizing the title compound.

Step 1: Synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

-

To a flask containing 4'-chloroacetophenone (1.0 eq), add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to 120-140 °C and reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere (N₂).

-

To this solution, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature to form free guanidine.

-

Add the crude enaminone from Step 1 (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Discovery of a Privileged Scaffold: A Kinase Inhibitor Revolution

The true "discovery" of this compound lies not in its initial synthesis, but in the recognition of its value as a pharmacophore for kinase inhibition. The 2-aminopyrimidine core is an ideal bioisostere for the adenine ring of ATP, allowing it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

This interaction is the foundation of ATP-competitive inhibition. The 2-amino group acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor, mimicking the N1 and N6-amino interactions of adenine.

Caption: ATP-competitive inhibition via hinge binding of the 2-aminopyrimidine scaffold.

Research programs targeting kinases like Protein Kinase B (Akt), Polo-like kinase 4 (PLK4), and Aurora kinases have extensively utilized this scaffold.[4][5][6] The 4-(4-chlorophenyl) group serves to occupy a hydrophobic pocket adjacent to the hinge, enhancing potency and often contributing to selectivity.[5][7]

Case Study: Evolution into Akt Inhibitors

The development of the clinical candidate AZD5363 provides an excellent example of the scaffold's evolution. Initial fragment-based screening identified pyrrolopyrimidine hinge-binders.[5] Subsequent optimization led to potent inhibitors featuring a piperidine core attached to the pyrimidine ring. In these series, the 4-chlorophenyl group, or similar substituted phenyl rings, was consistently found to be crucial for high potency by occupying a key hydrophobic pocket under the P-loop of the kinase.[5][7]

Mechanism of Action and Biological Impact

The primary mechanism of action for inhibitors based on this scaffold is the competitive inhibition of ATP binding to a target kinase. By blocking the ATP binding site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

Targeted Signaling Pathway: The PI3K/Akt Pathway

Akt is a central node in the PI3K signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and growth. Inhibitors built upon the this compound framework can effectively shut down this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aminopyrimidine-based inhibitor.

Quantitative Data: Potency of Scaffold Derivatives

The utility of the 2-aminopyrimidine scaffold is demonstrated by the potent activity of its derivatives against various kinase targets.

| Compound Class | Target Kinase | Representative Activity (IC₅₀) | Reference |

| Pyrrolopyrimidine-piperidines | Akt (PKB) | Nanomolar (nM) range | [7] |

| Aminopyrimidine Derivatives | PLK4 | As low as 6.7 nM | [4] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B | Kᵢ values of 8.0-9.2 nM | [6] |

Conclusion and Future Directions

The history of this compound is a story of chemical evolution: from a simple heterocyclic building block, synthesized through time-tested reactions, to a privileged scaffold at the heart of modern targeted therapies. Its discovery as a potent kinase hinge-binder unlocked a vast area of drug development, leading to numerous clinical investigations for cancer and other diseases.[4][8] The continued exploration of substitutions on the pyrimidine core and the phenyl ring ensures that this scaffold will remain a source of novel therapeutic agents, offering new hope for treating complex diseases driven by aberrant kinase signaling.

References

- Yuan, Z., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- Aggarwal, N., & Kumar, R. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

- Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

- Wikipedia contributors. (2023). Pyrimidine. Wikipedia, The Free Encyclopedia. [Link]

- MySkinRecipes. This compound. MySkinRecipes. [Link]

- Ganesan, A., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link]

- Green, S., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

- Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances. [Link]

- PubChem. This compound. PubChem. [Link]

- Patel, S. B., et al. (2025). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design. [Link]

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]

- RxList. (2022). Pyrimidine Synthesis Inhibitors. RxList. [Link]

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise. [Link]

- Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Core of Modern Kinase Inhibition: A Technical Guide to the Mechanism of Action of 4-(4-Chlorophenyl)pyrimidin-2-amine Derivatives

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of potent and selective therapeutics. The 4-(4-chlorophenyl)pyrimidin-2-amine scaffold is one such "privileged structure," primarily recognized as a versatile building block for a multitude of kinase inhibitors targeting critical pathways in oncology and inflammatory diseases[1][2]. While the core molecule itself is principally an intermediate, its elegant simplicity provides the perfect anchor for chemical modifications that dictate binding affinity and selectivity to the ATP-binding pocket of various protein kinases. This guide will dissect the mechanism of action not of the core itself, but of the highly potent derivatives it enables, offering a deep dive into their molecular interactions, cellular consequences, and the experimental methodologies required for their characterization.

The Canonical Mechanism: Competitive ATP Inhibition in the Kinase Domain

The predominant mechanism of action for derivatives of this compound is competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases[3]. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein. This phosphorylation event is a fundamental switch that regulates a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism.

In many cancers, kinases are aberrantly activated, leading to uncontrolled cell growth. The 2-aminopyrimidine core of the scaffold is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine base of ATP, effectively occupying the active site and preventing the natural substrate from binding. The 4-(4-chlorophenyl) group and other substitutions on the pyrimidine ring then extend into adjacent hydrophobic pockets and solvent-exposed regions, conferring both potency and selectivity for the target kinase[4].

Figure 1: A conceptual diagram illustrating the competitive binding of a 2-aminopyrimidine-based inhibitor and ATP to the kinase active site. The inhibitor's core mimics ATP's interaction with the hinge region, while its substituents engage other pockets to enhance affinity and selectivity.

Target-Specific Mechanisms of Action: Case Studies

The true utility of the this compound scaffold is demonstrated by the diverse and highly specific mechanisms of its derivatives.

Polo-like Kinase 4 (PLK4) Inhibition in Oncology

PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. Overexpression of PLK4 is a hallmark of several cancers, leading to centrosome amplification and genomic instability.

-

Molecular Interaction: Derivatives of 2-aminopyrimidine have been synthesized as highly potent PLK4 inhibitors. The aminopyrimidine core forms key hydrogen bonds with the hinge region of PLK4, while strategic modifications extending into a hydrophobic cavity near the DFG (Asp-Phe-Gly) motif enhance potency[4].

-

Cellular Consequence: Inhibition of PLK4 by these compounds prevents centriole duplication, leading to mitotic catastrophe and ultimately, apoptosis in cancer cells. This targeted disruption of mitosis is particularly effective in rapidly dividing tumor cells.

| Compound Example | Target Kinase | IC50 (µM) | Cellular Effect | Reference |

| Compound 8h | PLK4 | 0.0067 | Potent antiproliferative activity against breast cancer cells. | [4] |

| Compound 3r | PLK4 | 0.0174 | Strong PLK4 inhibitory activity. | [4] |

Protein Kinase B (Akt/PKB) Inhibition in Cancer Metabolism and Survival

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and metabolism. Akt is a central node in this pathway and is frequently hyperactivated in a wide range of human cancers.

-

Molecular Interaction: Specific derivatives of the this compound scaffold have been developed as potent and selective ATP-competitive inhibitors of Akt (also known as PKB)[3][5]. The selectivity against other closely related kinases, such as PKA, is achieved by exploiting subtle differences in the amino acid residues within the ATP-binding site[3].

-

Cellular Consequence: Inhibition of Akt leads to the dephosphorylation of its downstream targets, resulting in the induction of apoptosis and the suppression of cell proliferation. This has been demonstrated to be effective against glioma cells, for instance[5][6].

Aurora Kinase Inhibition and Mitotic Arrest

Aurora kinases (A and B) are another family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.

-

Molecular Interaction: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora A and B kinases[7]. The potency and selectivity of these compounds are often modulated by substitutions at the para-position of the aniline ring[7].

-

Cellular Consequence: Inhibition of Aurora kinases leads to a variety of mitotic defects, including failed cytokinesis, polyploidy, and ultimately, cell death. This mechanism is particularly cytotoxic to cancer cells[7].

Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action of a novel this compound derivative, a multi-faceted experimental approach is required.

Protocol 1: In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of a compound to inhibit the activity of a purified kinase.

-

Reagents and Materials: Purified recombinant kinase (e.g., PLK4, Akt2), kinase buffer, ATP (radiolabeled or with a detection system), substrate peptide, test compound, and a kinase inhibitor as a positive control.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, kinase buffer, and the test compound.

-

Initiate the reaction by adding ATP and the substrate peptide.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric filter binding assays or luminescence-based assays[3].

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Figure 2: A streamlined workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay

This experiment assesses the effect of the compound on the growth of cancer cell lines.

-

Reagents and Materials: Cancer cell line of interest (e.g., MCF-7 breast cancer cells), cell culture medium, fetal bovine serum, test compound, and a viability reagent (e.g., MTT, CellTiter-Glo).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a period that allows for several cell divisions (e.g., 72 hours).

-

Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the GI50 or IC50 value, representing the concentration that inhibits 50% of cell growth.

-

Protocol 3: Western Blot Analysis of Pathway Modulation

This technique is used to determine if the compound inhibits the phosphorylation of downstream targets of the kinase in a cellular context.

-

Reagents and Materials: Cancer cell line, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (against the phosphorylated and total forms of the target and downstream proteins), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibodies, followed by the secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated to total protein, which indicates the extent of target inhibition.

-

Conclusion: A Scaffold for Future Therapeutic Innovation

The this compound core is a testament to the power of scaffold-based drug design. Its ability to be chemically elaborated into highly potent and selective inhibitors of various protein kinases underscores its importance in the development of targeted therapies. By understanding the fundamental mechanism of ATP competition and the specific molecular interactions that drive selectivity, researchers can continue to leverage this privileged structure to design the next generation of innovative treatments for cancer and other diseases driven by aberrant kinase signaling. The rigorous application of the experimental protocols outlined herein is essential for the validation and progression of these promising therapeutic candidates.

References

- A study on a derivative of this compound, named BN5, and its potential in a zebrafish model of Alzheimer's disease, highlighting its effects on cognitive function and estrogen receptor regulation. Journal of Neuroimmune Pharmacology, 20(1), 94.

- Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(15), 5545-5565.

- MySkinRecipes. (n.d.). This compound.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1350.

- Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2329-2340.

- A publication detailing the synthesis of 2,4-Diaminopyrimidine derivatives and their evaluation for anti-tubercular activities. Molecules, 22(10), 1695. [Link]

- A review on recent advances in pyrimidine-based drugs, covering their diverse biological activities. Molecules, 26(11), 3197. [Link]

- A request for a PDF of the study on the pyrimidine derivative BN5 in a zebrafish Alzheimer's model.

- The PubMed Central entry for the synthesis and anti-glioma activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2329-2340. [Link]

- A figure from a research paper showing the biochemical inhibitory activity of compound 4j against AKT2.

- A figure caption from a study on the Src family inhibitor PP2, a pyrazolopyrimidine derivative.

- A study on the design, synthesis, and evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19343-19354. [Link]

- A study on the proapoptotic activity of Pyrimethamine, a 2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine, on human T lymphocytes. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1046-1057. [Link]

- A study on the synthesis and evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899-4903. [Link]

- A study on the synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 10(35), 7059-7066. [Link]

- A publication on the identification and biological characterization of a pyrazolo[3,4-d]pyrimidine derivative as a Src inhibitor. Molecules, 28(13), 5220. [Link]

- Bhavar, D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3928-3932. [Link]

- A study on the synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

- A study on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7133-7142. [Link]

- A study on the design, synthesis, and pesticidal activities of pyrimidin-4-amine deriv

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Identifying the Biological Targets of 4-(4-Chlorophenyl)pyrimidin-2-amine

Executive Summary

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. The specific compound, 4-(4-Chlorophenyl)pyrimidin-2-amine, represents a key intermediate and a foundational structure for developing targeted therapeutics.[1] This guide provides a comprehensive framework for elucidating its potential biological targets. We move beyond simple prediction, outlining robust, field-proven experimental workflows designed to identify and validate protein interactions with high confidence. This document synthesizes data from related structures to build a data-driven hypothesis, details the causal logic behind state-of-the-art target deconvolution methodologies, and provides actionable, step-by-step protocols for researchers in drug discovery. The core objective is to equip scientific professionals with the strategy and techniques required to thoroughly characterize the mechanism of action for this and similar small molecules.

Part 1: The 2-Aminopyrimidine Core - A Privileged Scaffold for Kinase Inhibition

The pyrimidine ring system is a fundamental heterocyclic structure found in nature, most notably in the nucleobases of DNA and RNA.[2] Its derivatives possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2-aminopyrimidine moiety, in particular, has emerged as a "privileged scaffold" in drug design.

Its significance stems from its ability to form two or three key hydrogen bonds with the "hinge" region of the ATP-binding pocket of protein kinases. This region is critical for anchoring ATP, the cell's energy currency, to the kinase. By mimicking this interaction, 2-aminopyrimidine derivatives act as competitive inhibitors, blocking the kinase's ability to phosphorylate its downstream substrates and thereby disrupting aberrant signaling pathways that drive diseases like cancer. The 4-phenyl substituent, in this case, 4-chlorophenyl, typically extends into a hydrophobic pocket, contributing to both the potency and selectivity of the inhibitor.

Part 2: Predicted Biological Targets - An Evidence-Based Postulation

While direct, extensive studies on the specific molecule this compound are limited, a wealth of data from structurally similar compounds allows us to formulate a strong, evidence-based hypothesis regarding its likely biological targets. The overwhelming consensus points toward the protein kinase family.

Numerous studies have demonstrated that derivatives incorporating the 4-(phenyl)pyrimidin-2-amine core exhibit potent inhibitory activity against a range of kinases critical to oncogenesis and cellular regulation.

Table 1: Bioactivity of Structurally Related Pyrimidine Derivatives

| Derivative Class | Reported Target(s) | Example Bioactivity | Source(s) |

| Pyrazolopyrimidines | Src Family Tyrosine Kinases (e.g., Src, Fyn) | PP2 is a potent, ATP-competitive inhibitor of the Src family. | [4] |

| Pyrano[2,3-c]pyrazoles with N-(4-chlorophenyl) | AKT2/PKBβ | Compound 4j exhibited an IC₅₀ of 12 µM against AKT2. | [5][6] |

| Aminopyrimidines | Polo-like Kinase 4 (PLK4) | Compound 8h showed a PLK4 IC₅₀ of 0.0067 µM. | [7] |

| 4-(2-furanyl)pyrimidin-2-amines | Janus Kinase 2 (JAK2) | A derivative showed a JAK2 IC₅₀ of 0.7 nM. | [8] |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-1, VEGFR-2, EGFR | Multiple derivatives showed potent, sub-micromolar inhibition. | [9] |

| Thiazolyl-pyrimidin-2-amines | Aurora Kinases | Potent inhibitors were developed with this scaffold. | [10] |

This pattern strongly suggests that this compound is a precursor for, or could itself be, an inhibitor of one or more protein kinases. The primary scientific objective is therefore to experimentally confirm these predicted targets and uncover any unanticipated interactions.

Part 3: Experimental Workflows for Target Deconvolution

Identifying the specific cellular targets of a small molecule is a critical step in drug development. A multi-pronged approach, combining proteomics, functional screening, and in-cell validation, provides the most robust and trustworthy results.

Chemical Proteomics: Affinity-Based Target Identification

This approach uses a modified version of the compound to "fish" for its binding partners directly from the cellular proteome. The causality is direct: if a protein binds to the compound, it will be physically isolated and identified.

-